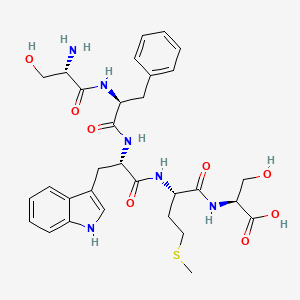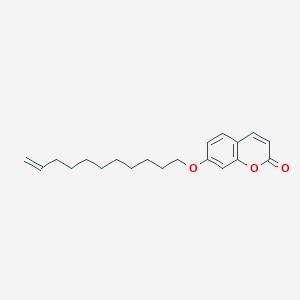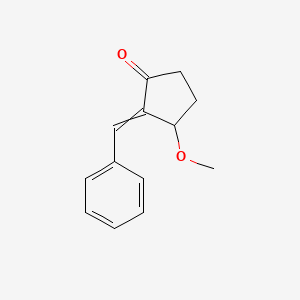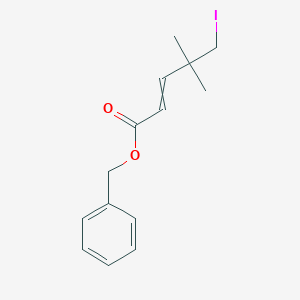
Benzyl 5-iodo-4,4-dimethylpent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 5-iodo-4,4-dimethylpent-2-enoate is an organic compound with the molecular formula C14H19IO2 It is characterized by the presence of an iodine atom attached to a pent-2-enoate moiety, which is further substituted with a benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-iodo-4,4-dimethylpent-2-enoate typically involves the iodination of a precursor compound. One common method includes the reaction of 5-iodo-4,4-dimethylpent-2-enoic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the double bond in the pent-2-enoate moiety can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Major Products Formed:
Substitution: Formation of benzyl 5-hydroxy-4,4-dimethylpent-2-enoate.
Oxidation: Formation of benzyl 5-oxo-4,4-dimethylpent-2-enoate.
Reduction: Formation of benzyl 5-iodo-4,4-dimethylpentanoate.
Wissenschaftliche Forschungsanwendungen
Benzyl 5-iodo-4,4-dimethylpent-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, especially those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Wirkmechanismus
The mechanism of action of Benzyl 5-iodo-4,4-dimethylpent-2-enoate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding with biological molecules, influencing their structure and function. Additionally, the ester moiety can undergo hydrolysis to release active carboxylic acid derivatives, which may interact with enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- Benzyl 5-bromo-4,4-dimethylpent-2-enoate
- Benzyl 5-chloro-4,4-dimethylpent-2-enoate
- Benzyl 5-fluoro-4,4-dimethylpent-2-enoate
Comparison: Benzyl 5-iodo-4,4-dimethylpent-2-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in nucleophilic substitution reactions, and it can form stronger halogen bonds with biological targets, potentially enhancing its biological activity.
Eigenschaften
CAS-Nummer |
827573-90-0 |
|---|---|
Molekularformel |
C14H17IO2 |
Molekulargewicht |
344.19 g/mol |
IUPAC-Name |
benzyl 5-iodo-4,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C14H17IO2/c1-14(2,11-15)9-8-13(16)17-10-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3 |
InChI-Schlüssel |
VBRXEXXVEVMRHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CI)C=CC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



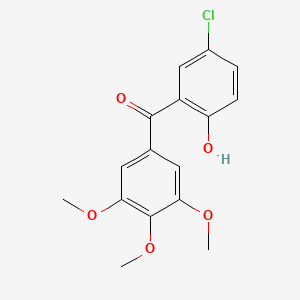
![Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro-](/img/structure/B14215238.png)

![[2-Ethoxy-2-(methylselanyl)ethenyl]benzene](/img/structure/B14215253.png)
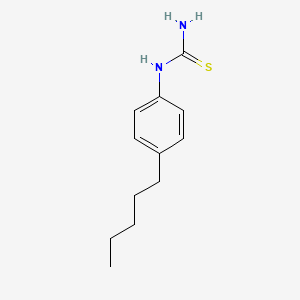
![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene]](/img/structure/B14215274.png)
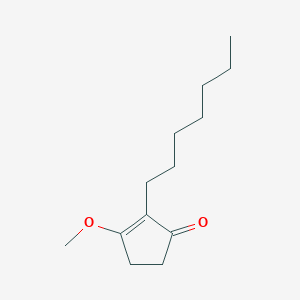
![Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate](/img/structure/B14215291.png)
![[(Pentafluorophenyl)imino]propadien-1-one](/img/structure/B14215299.png)

